molecular formula C14H16ClNO3 B14590518 N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-67-2

N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14590518
CAS No.: 61643-67-2
M. Wt: 281.73 g/mol
InChI Key: YNKZGBOTTUPILR-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, an ethoxymethylidene group, and a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-2-(methoxymethylidene)-3-oxobutanamide
  • N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxopentanamide

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific structural features, such as the ethoxymethylidene group and the 3-oxobutanamide moiety. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

61643-67-2

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C14H16ClNO3/c1-4-19-8-11(10(3)17)14(18)16-13-7-5-6-12(15)9(13)2/h5-8H,4H2,1-3H3,(H,16,18)

InChI Key

YNKZGBOTTUPILR-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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